

# Technical Safety Guide: 2'-Fluoro-5'-iodoacetophenone

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## Compound of Interest

Compound Name: 2'-Fluoro-5'-iodoacetophenone

CAS No.: 1159512-66-9

Cat. No.: B1440333

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CAS: 914225-70-0 | Formula: C<sub>8</sub>H<sub>6</sub>FIO | Role: Critical Pharmacophore Intermediate

## Executive Summary & Strategic Importance

In the high-stakes landscape of oncology drug development, **2'-Fluoro-5'-iodoacetophenone** serves as a linchpin intermediate. It is most notably recognized as a structural precursor in the synthesis of Lorlatinib (PF-06463922), a third-generation ALK/ROS1 inhibitor used to treat non-small cell lung cancer (NSCLC).

For the application scientist, this molecule presents a duality: it is a versatile electrophile for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), yet it possesses specific stability profiles—specifically light sensitivity and halogen reactivity—that demand rigorous handling protocols. This guide synthesizes field-proven handling strategies with authoritative safety data to ensure experimental reproducibility and personnel safety.

## Chemical Identity & Physicochemical Profile

Understanding the physical state of this compound is critical for accurate dosing and storage. Unlike simple acetophenones, the heavy iodine atom significantly alters its density and melting

behavior.

### Table 1: Physicochemical Specifications

Property	Specification	Operational Note
CAS Number	914225-70-0	Primary identifier for inventory tracking. [1][2]
Appearance	Yellow to Amber Liquid/Low-Melting Solid	May solidify in cold storage (<20°C). Gently warm to liquefy before aliquoting.
Molecular Weight	264.04 g/mol	High MW due to Iodine (I).
Boiling Point	~269°C (at 760 mmHg)	High boiling point; suitable for high-temp couplings.
Density	1.793 g/cm <sup>3</sup>	Critical: Nearly 2x denser than water. Pipetting by volume requires recalibration.
Solubility	DMSO, Methanol, DCM	Insoluble in water.
Stability	Light Sensitive	Must be stored in amber glass or foil-wrapped containers.

## Hazard Identification & Mechanism of Action

While many acetophenones are lachrymators (tear agents), it is vital to distinguish ring-halogenated acetophenones from alpha-halogenated ones (like phenacyl chloride).

- Mechanistic Insight: **2'-Fluoro-5'-iodoacetophenone** carries halogens on the aromatic ring, not the alpha-carbon. Therefore, it is not a potent alkylating lachrymator. However, it remains a severe skin and eye irritant due to its lipophilicity and potential for local hydrolysis or interaction with mucosal membranes.

### Table 2: GHS Hazard Classification

Hazard Code	Description	Prevention Strategy
H315	Causes skin irritation	Double-gloving (Nitrile) recommended.
H319	Causes serious eye irritation	Chemical splash goggles are mandatory; safety glasses are insufficient.
H335	May cause respiratory irritation	All handling must occur within a certified fume hood.

## Engineering Controls & Personal Protective Equipment (PPE)

The high density and lipophilicity of this compound allow it to penetrate standard clothing if spilled. The following protocol ensures a self-validating safety barrier.

### Respiratory Protection[3][4]

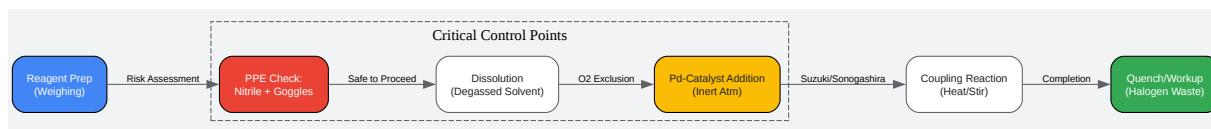
- Primary Control: Fume hood operating at a face velocity of 0.5 m/s (100 fpm).
- Secondary Control: If handling outside a hood (not recommended), a full-face respirator with Organic Vapor (OV) cartridges is required.

### Dermal Protection Logic

- Glove Material: Nitrile rubber (minimum thickness 0.11 mm).
- Breakthrough Time: Data suggests standard nitrile provides >480 min protection against solid/viscous acetophenones.
- Technique: "Double-gloving" is standard practice when weighing >1g quantities to prevent cross-contamination of balances.

## Visual Workflow: Synthesis & Handling Logic

The following diagram illustrates the logical flow for setting up a palladium-catalyzed coupling reaction involving this intermediate, highlighting critical safety checkpoints.



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Figure 1: Operational workflow for handling **2'-Fluoro-5'-iodoacetophenone** in metal-catalyzed cross-coupling reactions.

## Storage & Stability Protocols

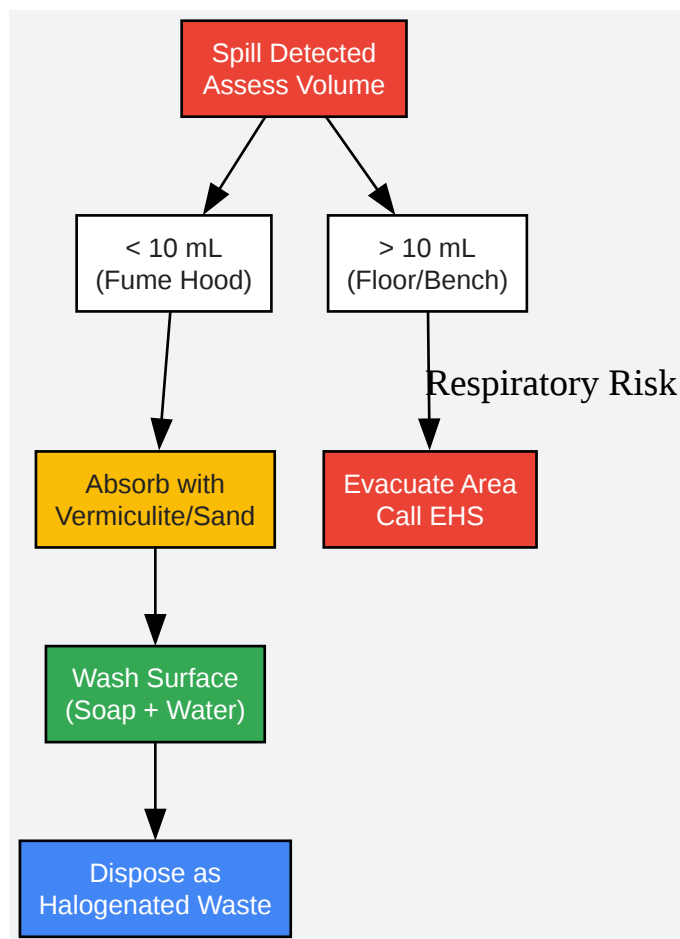
Improper storage leads to deiodination (liberation of free iodine), which turns the compound dark brown/purple and poisons sensitive palladium catalysts.

- Temperature: Store at 2-8°C (Refrigerated). While stable at room temperature for short periods, long-term storage requires refrigeration to inhibit slow decomposition.
- Light Exclusion: The C-I bond is photolabile. Use amber vials or wrap clear vials in aluminum foil.
- Atmosphere: Store under inert gas (Argon or Nitrogen) if possible, though not strictly pyrophoric.

## Emergency Response & Waste Disposal

### Spill Response Algorithm

In the event of a spill, the high density of the liquid means it will pool quickly.



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Figure 2: Decision matrix for spill containment and cleanup.

## Disposal[5][6]

- Classification: Halogenated Organic Waste.
- Do NOT: Mix with acid waste (potential for reaction) or drain dispose.
- Protocol: Collect in a dedicated "Halogenated Solvents" carboy. Label clearly with "Contains Iodine Compounds."

## Synthesis Applications (Contextual Grounding)

Researchers utilize **2'-Fluoro-5'-iodoacetophenone** primarily for its orthogonal reactivity.

- **Site-Selective Coupling:** The Iodine at C5 is significantly more reactive toward oxidative addition ( $\text{Pd}^0 \rightarrow \text{Pd}^{\text{II}}$ ) than the Fluorine at C2 or the ketone. This allows for chemoselective Suzuki or Buchwald-Hartwig couplings at the C5 position without disturbing the rest of the molecule.
- **Lorlatinib Synthesis:** In the synthesis of Lorlatinib, this intermediate undergoes cyanation or coupling to build the macrocyclic core, exploiting the precise positioning of the fluorine atom to modulate metabolic stability and binding affinity [1].

## References

- Collier, T. L., et al. (2017). "Synthesis and preliminary PET imaging of  $^{11}\text{C}$  and  $^{18}\text{F}$  isotopologues of the ROS1/ALK inhibitor lorlatinib." *Nature Communications*. Available at: [\[Link\]](#)
- PubChem. (n.d.). "Compound Summary: 1-(2-Fluoro-5-iodophenyl)ethanone." National Library of Medicine. Available at: [\[Link\]](#)

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## Sources

- [1. What is 5'-fluoro-2'-Iodoacetophenone?\\_Chemicalbook \[chemicalbook.com\]](#)
- [2. calpaclab.com \[calpaclab.com\]](#)
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